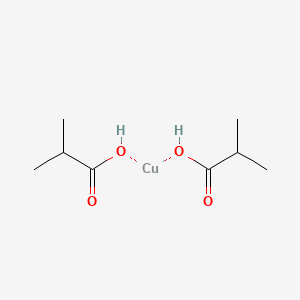
Copper(II)i-butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II)i-butyrate is a chemical compound with the molecular formula C8H14CuO4 and a molecular weight of 237.74 g/mol . It is a coordination compound where copper is in the +2 oxidation state, coordinated by two i-butyrate ligands. This compound is typically found in a solid form and is known for its blue color .
Métodos De Preparación
Copper(II)i-butyrate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) hydroxide with i-butyrate acid under controlled conditions. The reaction typically proceeds as follows:
Cu(OH)2+2C4H8O2→Cu(C4H7O2)2+2H2O
In industrial settings, the production of this compound may involve the use of copper(II) oxide or copper(II) carbonate as starting materials, reacting with i-butyrate acid in a solvent such as ethanol or water .
Análisis De Reacciones Químicas
Copper(II)i-butyrate undergoes various chemical reactions, including:
-
Oxidation-Reduction Reactions: : this compound can participate in redox reactions where copper(II) is reduced to copper(I) or elemental copper. For example, in the presence of reducing agents like hydrazine, copper(II) can be reduced to copper(I).
-
Substitution Reactions: : The i-butyrate ligands in this compound can be substituted by other ligands such as acetate or chloride under appropriate conditions. For instance, reacting this compound with hydrochloric acid can yield copper(II) chloride and i-butyrate acid.
-
Complex Formation: : this compound can form complexes with various ligands, including amines and phosphines, leading to the formation of coordination compounds with different properties .
Aplicaciones Científicas De Investigación
Copper(II)i-butyrate has several applications in scientific research:
-
Catalysis: : It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Its ability to stabilize reactive intermediates makes it valuable in various catalytic processes.
-
Biological Studies: : this compound is used in studies related to copper metabolism and its role in biological systems. It serves as a model compound to understand the behavior of copper in biological environments.
-
Material Science: : This compound is used in the preparation of copper-containing materials, including thin films and nanoparticles. These materials have applications in electronics, optics, and antimicrobial coatings .
Mecanismo De Acción
The mechanism of action of Copper(II)i-butyrate involves its ability to interact with biological molecules and catalyze chemical reactions. In biological systems, copper ions from this compound can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids . This property is exploited in antimicrobial applications where copper ions disrupt microbial cell membranes and induce oxidative stress .
Comparación Con Compuestos Similares
Copper(II)i-butyrate can be compared with other copper(II) carboxylates such as copper(II) acetate and copper(II) propionate:
-
Copper(II) Acetate: : This compound has a similar structure but with acetate ligands instead of i-butyrate. It is commonly used in organic synthesis and as a precursor for other copper compounds.
-
Copper(II) Propionate: : Similar to this compound, this compound has propionate ligands. It is used in similar applications, including catalysis and material science.
The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability in different chemical and biological contexts .
Propiedades
IUPAC Name |
copper;2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDVTSVMVUHJHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O.CC(C)C(=O)O.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16CuO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[Dimethyl-[(3-propoxyoxiran-2-yl)methyl]silyl]phenyl]-dimethyl-[(3-propoxyoxiran-2-yl)methyl]silane](/img/structure/B579266.png)
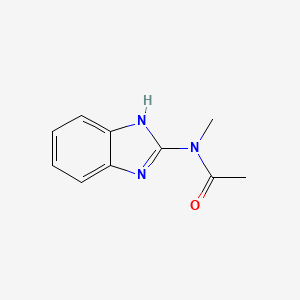
![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)
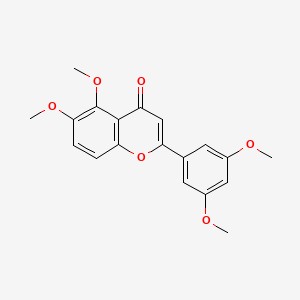
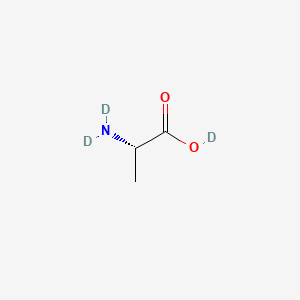

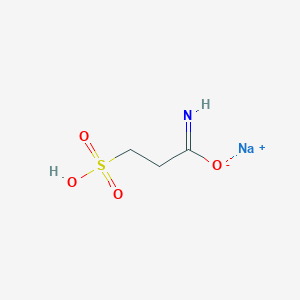
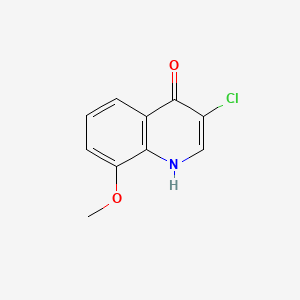

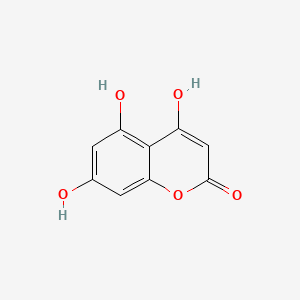
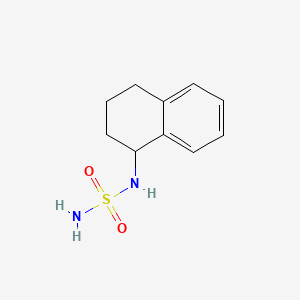
![[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol](/img/structure/B579281.png)
![2-chloro-1,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B579289.png)
